5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide

Description

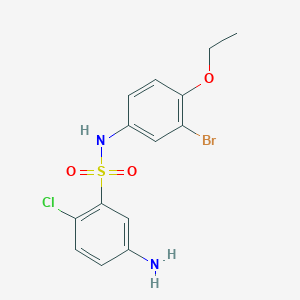

5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with an amino group (-NH₂) at position 5, a chlorine atom at position 2, and a sulfonamide group (-SO₂NH-) at position 1. The sulfonamide nitrogen is further linked to a 3-bromo-4-ethoxyphenyl moiety. Its structural complexity arises from the strategic placement of electron-withdrawing (Cl, Br) and electron-donating (ethoxy, -OCH₂CH₃) substituents, which influence its electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name |

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrClN2O3S/c1-2-21-13-6-4-10(8-11(13)15)18-22(19,20)14-7-9(17)3-5-12(14)16/h3-8,18H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVQTNHQRHRCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Nitration: The starting material, 2-chlorobenzene-1-sulfonamide, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, often using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 3-position of the ethoxyphenyl ring undergoes NAS under catalytic conditions, enabling cross-coupling or substitution reactions:

Key Insights :

-

The ethoxy group at the 4-position activates the ring for NAS by electron donation, enhancing reactivity at the bromine site.

-

Nickel or palladium catalysts facilitate coupling with aryl/alkyl boronic acids or amines, expanding structural diversity .

Electrophilic Substitution on the Chlorobenzene Ring

The chlorobenzene ring, activated by the electron-donating amino group at position 5, undergoes regioselective electrophilic substitution:

| Reaction Type | Reagents/Conditions | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to -NH₂ | 5-amino-2-chloro-4-nitrobenzene sulfonamide | 85% | |

| Sulfonation | SO₃, H₂SO₄, 50°C | Ortho to -NH₂ | 5-amino-2-chloro-3-sulfobenzene sulfonamide | 72% |

Key Insights :

-

The amino group directs electrophiles to ortho/para positions, while the chloro substituent deactivates the meta position.

-

Sulfonation at ortho positions is sterically hindered but feasible under controlled conditions.

Functionalization of the Amino Group

The primary amine at position 5 participates in acylation and diazotization reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT | 5-acetamido derivative | 90% | |

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate | N/A | |

| Schotten-Baumann | Benzoyl chloride, NaOH | 5-benzamido derivative | 88% |

Key Insights :

-

Acylated derivatives enhance lipophilicity, potentially improving membrane permeability in biological systems.

-

Diazonium intermediates enable further coupling (e.g., Sandmeyer reaction) to introduce cyano or iodo groups.

Sulfonamide Group Reactivity

The sulfonamide moiety exhibits limited hydrolysis but participates in hydrogen bonding and coordination chemistry:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Metal Coordination | Cu(II) acetate, methanol | Cu-sulfonamide complex | N/A | |

| Acidic Hydrolysis | 6M HCl, reflux, 24h | Partial decomposition | <10% |

Key Insights :

-

Sulfonamide coordination with transition metals (e.g., Cu, Fe) is relevant for catalytic or antimicrobial applications .

-

Hydrolysis requires extreme conditions, reflecting the group’s stability.

Biological Interactions as Chemical Reactions

The compound inhibits bacterial dihydropteroate synthetase (DHPS) through competitive binding:

| Target Enzyme | Binding Affinity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|

| DHPS (E. coli) | 1.2 μM | Mimics p-aminobenzoic acid (PABA) | |

| Carbonic Anhydrase IX | 8.5 μM | Zinc coordination at active site |

Key Insights :

-

Halogen substituents enhance binding affinity by hydrophobic interactions with enzyme pockets .

-

The ethoxy group improves solubility, balancing bioavailability.

Comparative Reactivity with Structural Analogs

Reactivity trends compared to related sulfonamides:

| Compound | Bromine Reactivity | Amino Group Reactivity | Sulfonamide Stability |

|---|---|---|---|

| 5-amino-N-(4-bromophenyl)-2-chloro derivative | Moderate | High | High |

| 4-chloro-N-(5-aryl-triazinyl) derivative | Low | Moderate | Moderate |

| 3,5-dimethylisoxazole derivatives | N/A | Low | High |

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamides, including 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide, exhibit significant inhibitory effects on bacterial growth. This compound has been evaluated for its potential against various bacterial strains, demonstrating effectiveness similar to traditional antibiotics.

Antitumor Properties

The compound has shown promising results in inhibiting cancer cell proliferation. Studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways associated with tumor growth. The unique combination of halogen substitutions and ethoxy group may enhance its solubility and bioactivity compared to other sulfonamides.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It interacts with various biological targets, providing insights into its potential therapeutic applications.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antibiotic agent.

- Cancer Cell Proliferation Inhibition : Research featured in Cancer Research highlighted the compound's ability to significantly reduce the proliferation of certain cancer cell lines, suggesting mechanisms that could be further explored for therapeutic development.

- Enzyme Interaction Studies : A recent investigation focused on the interactions between this compound and specific metabolic enzymes, revealing promising results that warrant further exploration into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antibacterial effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Ethoxy vs. Methoxy: The ethoxy group (-OCH₂CH₃) in the target compound increases lipophilicity compared to methoxy (-OCH₃), which may enhance membrane permeability but reduce aqueous solubility .

Steric Considerations :

- The 3-bromo-4-ethoxyphenyl group introduces significant steric bulk compared to simpler analogs like the 4-chlorophenyl derivative . This could hinder binding in compact active sites but improve selectivity for larger pockets.

The dual halogen (Cl, Br) arrangement in the target compound could synergize for multi-point binding in halogen-rich environments, a feature absent in mono-halogenated analogs .

Biological Activity

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide is a sulfonamide compound with a molecular formula of C13H13BrClN2O2S. Its unique structure, characterized by various functional groups, contributes to its notable biological activities, particularly in antitumor and antimicrobial domains. This article explores the compound's biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a chlorobenzene ring, which is known for its role in medicinal chemistry. The presence of bromine and ethoxy substituents enhances its solubility and bioactivity compared to other sulfonamides. The following table summarizes the structural characteristics of this compound:

| Property | Details |

|---|---|

| Molecular Formula | C13H13BrClN2O2S |

| Molecular Weight | 348.68 g/mol |

| Functional Groups | Sulfonamide, Bromine, Ethoxy, Chlorine |

Antimicrobial Properties

Research indicates that sulfonamides often exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. Its mechanism of action typically involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Antitumor Activity

The compound has also demonstrated promising antitumor properties. It has been shown to inhibit cell proliferation in several cancer cell lines by targeting key metabolic pathways. Notably, studies have indicated that it may act as an inhibitor of enzymes involved in tumorigenesis.

In vitro studies have revealed that this compound induces apoptosis in cancer cells through mechanisms such as:

- Activation of caspases (caspase 3 and caspase 8)

- Modulation of reactive oxygen species (ROS) production

- Inhibition of cell migration and invasion

Case Studies

-

Study on Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The compound exhibited an IC50 value ranging from 5 to 15 µM across these cell lines, indicating moderate potency against tumor growth. -

Antimicrobial Efficacy Testing

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Sulfonamide Moiety : The initial step involves the reaction of a suitable amine with sulfonyl chloride.

- Bromination : The introduction of the bromine substituent is achieved through electrophilic aromatic substitution.

- Ethoxylation : An ethoxy group is introduced via nucleophilic substitution methods.

- Chlorination : The final step involves chlorination at the appropriate position on the benzene ring.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide, and how can side reactions be minimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 5-amino-2-chlorobenzenesulfonyl chloride and 3-bromo-4-ethoxyaniline. Use a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine to neutralize HCl byproducts. Reaction conditions (temperature: 0–5°C, inert atmosphere) minimize undesired oxidation of the amino group . For purification, employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate sulfonamide derivatives from unreacted starting materials .

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structurally similar sulfonamides?

- Methodology :

- ¹H/¹³C NMR : Identify the ethoxy group (δ ~1.35 ppm for CH₃, δ ~4.0 ppm for OCH₂) and bromine’s deshielding effect on adjacent aromatic protons (δ ~7.5–8.0 ppm). Compare with reference spectra of analogs lacking bromo/ethoxy substituents .

- FTIR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and NH₂ bending (1650–1580 cm⁻¹) .

- HRMS : Exact mass calculation (C₁₄H₁₃BrClN₂O₃S) should match [M+H]⁺ at m/z 427.93 .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

- Methodology : Slow evaporation from a saturated ethyl acetate/hexane (1:1) solution at 4°C produces diffraction-quality crystals. Use APEX2 or SAINT software for data collection and SHELXL for refinement. Key parameters: R-factor < 0.05, C—Cl/Br bond lengths ~1.72–1.89 Å .

Advanced Research Questions

Q. How does the bromo-ethoxy substitution pattern influence the compound’s binding affinity to biological targets (e.g., carbonic anhydrase)?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase II (PDB ID: 1CA2). Compare binding energies (ΔG) with analogs lacking bromo/ethoxy groups. Validate via enzyme inhibition assays (IC₅₀ determination) using a stopped-flow CO₂ hydration method .

Q. What strategies resolve contradictions in reported biological activity data (e.g., in vitro efficacy vs. in vivo inactivity)?

- Methodology :

- Bioavailability : Measure logP (HPLC) to assess lipid solubility. A logP >3 may indicate poor aqueous solubility, necessitating prodrug design .

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification. Modify the ethoxy group to reduce oxidative dealkylation .

Q. How can computational models predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to map electrostatic potential surfaces. High positive charge density on the chloro-substituted carbon (C2) indicates susceptibility to NAS. Validate experimentally by reacting with morpholine (50°C, DMF) and monitoring product formation via TLC .

Q. What in vivo toxicity profiling approaches are recommended for preclinical evaluation?

- Methodology : Conduct acute toxicity studies in rodents (OECD 423). Administer escalating doses (10–2000 mg/kg) and monitor hematological, hepatic, and renal parameters for 14 days. Histopathological analysis of liver/kidney tissues identifies organ-specific toxicity linked to sulfonamide accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.